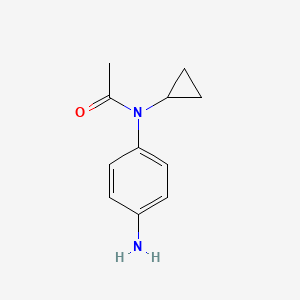

n-(4-Aminophenyl)-n-cyclopropylacetamide

Descripción general

Descripción

“4-Amino-N-(4-aminophenyl)benzamide” and “N-(4-Aminophenyl)acetamide” are organic compounds . They are amine derivatives of acetanilide . These compounds are important synthetic intermediates in heterocyclic and aromatic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .

Molecular Structure Analysis

The molecular formula of “4-Amino-N-(4-aminophenyl)benzamide” is C13H13N3O . For “N-(4-Aminophenyl)acetamide”, the molecular formula is C8H10N2O .

Chemical Reactions Analysis

While specific chemical reactions involving “n-(4-Aminophenyl)-n-cyclopropylacetamide” are not available, the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using green-fabricated metal nanoparticles has been discussed .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Drug Metabolism

N-(4-Aminophenyl)-N-cyclopropylacetamide is structurally related to compounds like acetaminophen, which undergoes metabolic transformations in the body. One study demonstrated that acetaminophen, following deacetylation to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form potent agonists like N-arachidonoylphenolamine (AM404). This process involves the enzyme fatty acid amide hydrolase (FAAH) and is significant in pain and thermoregulatory pathways (Högestätt et al., 2005).

Role in Cyto-Genotoxicity

Paracetamol, a related compound, has been studied for its cyto-genotoxic effects. In zebra mussels, exposure to paracetamol caused moderate cyto-genotoxicity, as observed through various biomarkers. This study helps in understanding the environmental impact and potential toxicity of similar compounds (Parolini et al., 2010).

Chemical Synthesis and Modification

The synthesis of chemical analogs of this compound, such as chiral cyclopropanes, has been explored for their potential biological activity. One study focused on synthesizing conformationally restricted analogs of histamine, which can be used to investigate bioactive conformations and enhance activity in biological systems (Kazuta et al., 2002).

Pharmacological Implications

Similar compounds like N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol, exhibit pharmacological activities such as inhibition of endocannabinoid cellular uptake and weak binding to cannabinoid receptors. This highlights the potential of this compound in pharmacological research (Sinning et al., 2008).

Enzymatic Behavior and Carcinogenicity

Research on enzymatic N-acetylation of carcinogenic aromatic amines provides insights into the metabolism and potential carcinogenicity of similar compounds. This study investigated how various mammalian liver cytosols acetylated carcinogenic arylamines, which is relevant to understanding the metabolic pathways of related compounds (Lower & Bryan, 1973).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some compounds may inhibit or enhance the activity of their target enzymes or receptors, leading to downstream effects .

Biochemical Pathways

Based on the nature of similar compounds, it can be inferred that it may influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering cellular signaling, and affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Aminophenyl)-N-cyclopropylacetamide . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13(11-6-7-11)10-4-2-9(12)3-5-10/h2-5,11H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POARDALZIITFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

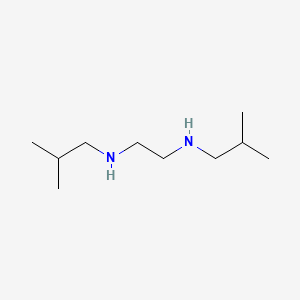

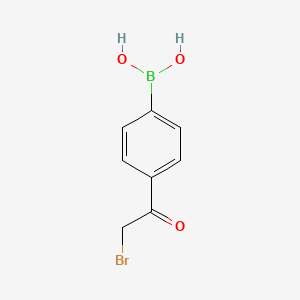

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

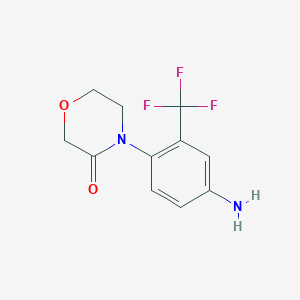

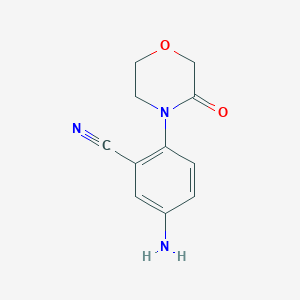

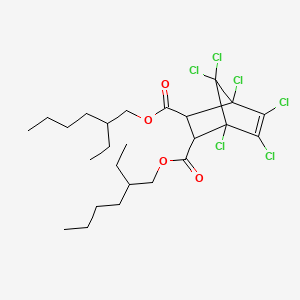

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,5-Difluorophenyl)ethenyl]boronic acid](/img/structure/B3268447.png)